1-(2-Furyl)-2-pentanone
Description
Structural and Chemical Context within Heterocyclic Ketones
1-(2-Furyl)-2-pentanone, with the chemical formula C9H12O2, is characterized by a furan (B31954) ring attached to a pentanone chain. guidechem.com The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, imparts distinct reactivity to the molecule. The presence of the ketone functional group further enhances its versatility in chemical transformations.
The combination of the furan moiety and the ketone group within the same molecule creates a unique electronic environment. The furan ring can participate in various reactions typical of aromatic systems, while the carbonyl group of the pentanone chain serves as a site for nucleophilic attack and enolate formation. This dual reactivity makes it a versatile building block in the synthesis of more complex molecules. researchgate.net
| Property | Value |
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| CAS Number | 20907-03-3 |
| IUPAC Name | 1-(furan-2-yl)pentan-2-one |
| Canonical SMILES | CCCC(=O)CC1=CC=CO1 |
Significance in Organic Synthesis and Biomass Valorization
The strategic importance of this compound lies in its accessibility from renewable resources and its utility in creating valuable chemicals. Furfural (B47365), a key platform chemical derived from the dehydration of C5 sugars found in lignocellulosic biomass, is a primary precursor for the synthesis of this compound. rsc.orgmdpi.comresearchgate.net This connection to biomass underscores its role in the transition towards a more sustainable chemical industry.
Organic Synthesis:
In organic synthesis, the furan ring of this compound can be a precursor to other functionalities. For instance, the furan nucleus can undergo ring-opening reactions to yield linear compounds or be transformed into other heterocyclic systems. The ketone group readily participates in a wide array of reactions, including:
Aldol (B89426) Condensation: Reaction with aldehydes or other ketones to form larger, more complex molecules. For instance, aldol condensation of furfural with ketones like 2-pentanone can produce long-chain carbon compounds that are precursors to biofuels. sci-hub.seosti.gov
Hydrogenation: Reduction of the ketone to a secondary alcohol, or further reduction and ring opening.
Reductive Amination: Conversion of the ketone to an amine.
These transformations make this compound a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. beilstein-journals.orgmdpi.com
Biomass Valorization:
The production of this compound from furfural is a prime example of biomass valorization, which is the process of converting low-value biomass into high-value products. pvamu.edu The catalytic upgrading of furfural often involves reactions that form carbon-carbon bonds, and the reaction with ketones like 2-pentanone is a key strategy. semanticscholar.org Researchers are actively developing efficient and selective catalysts, often based on non-noble metals, to facilitate this conversion under mild conditions. nih.govresearchgate.net
Overview of Current Research Directions and Future Scope
Current research on this compound and related furan-based ketones is vibrant and multifaceted. Key areas of investigation include:
Catalyst Development: A major focus is on designing highly efficient and reusable heterogeneous catalysts for the synthesis of this compound from furfural. researchgate.netnih.gov This includes exploring different catalyst supports and active metal phases to optimize yield and selectivity.
Reaction Engineering: Optimizing reaction conditions, such as temperature, pressure, and solvent systems, is crucial for developing commercially viable processes. osti.gov
Novel Applications: Researchers are exploring new applications for this compound and its derivatives. This includes their use as photoinitiators in polymerization processes and as building blocks for novel bioactive molecules. researchgate.netmdpi.com
Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for rational catalyst design and process optimization.
The future for this compound appears promising. As the chemical industry continues to shift towards more sustainable feedstocks and processes, the importance of biomass-derived platform molecules like furfural and its derivatives will undoubtedly grow. Continued research and development in the areas outlined above will be critical to unlocking the full potential of this versatile heterocyclic ketone.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVNFVHGZUNULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337000 | |
| Record name | 2-Pentanone, 1-(2-furyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20907-03-3 | |
| Record name | 2-Pentanone, 1-(2-furyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Furyl 2 Pentanone and Analogues
Classical Synthetic Approaches
Classical synthetic methods remain pivotal in the production of 1-(2-furyl)-2-pentanone and its analogues, offering well-understood and scalable routes.
Aldol (B89426) Condensation Strategies
Aldol condensation represents a prominent pathway for the synthesis of α,β-unsaturated ketones, which can be subsequently hydrogenated to yield the target compound. This strategy typically involves the reaction of furfural (B47365) with a suitable ketone.
The cross-aldol condensation of furfural with various ketones has been extensively studied for the production of fuel precursors and other valuable chemicals. rsc.orgnih.gov The reaction between furfural and 2-pentanone, for instance, can be optimized to produce C9 to C12 alkanes with high carbon yields (around 80%) under solvent-free conditions. rsc.orgrsc.org The molar ratio of the reactants significantly influences the yield of the desired product. For the reaction between furfural and 2-pentanone over a CaO catalyst, a molar ratio of 1:3 (furfural to 2-pentanone) was found to be optimal. rsc.org However, even a 1:1 molar ratio can provide a high yield of the condensation product, demonstrating the feasibility of solvent-free conditions. rsc.org
The scope of the ketone reactant is not limited to 2-pentanone. Studies have shown that other ketones, such as acetone (B3395972), 2-heptanone (B89624), cyclohexanone, and cyclopentanone, can also undergo aldol condensation with furfural. nih.govosti.govmdpi.com The rate of condensation can vary depending on the ketone used. For example, the condensation rates for 2-pentanone and decanal (B1670006) with furfural are comparable to that of acetone. osti.gov However, ketones like 4-heptanone (B92745) and 2,5-heptanedione (B155839) exhibit significantly lower reaction rates due to the reduced accessibility of the α-hydrogens. osti.govuniv-smb.fr
A one-pot reaction involving the simultaneous aldol condensation of furfural with a mixture of 2-pentanone and 2-heptanone has been successfully demonstrated, which is advantageous for saving costs and energy associated with reactant separation. rsc.org
Table 1: Aldol Condensation of Furfural with Various Ketones
| Ketone | Catalyst | Molar Ratio (Furfural:Ketone) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Pentanone | CaO | 1:3 | 130 | 86.7 | rsc.org |
| 2-Pentanone | CaO | 1:1 | 130 | 65 | rsc.org |
| Acetone | MgAl-hydrotalcite | 1:10 | 55 | - | researchgate.net |
| Cyclopentanone | KF/γ-Al2O3 | 2:1 | 60 | 95.4 | rsc.org |
| 2-Heptanone | CaO | - | - | - | rsc.org |
Both homogeneous and heterogeneous catalysts can be employed for aldol condensation, with solid-base catalysts offering advantages in terms of separation and reusability. mdpi.com A variety of solid-base catalysts have been investigated for the condensation of furfural with ketones, including CaO, MgAl-hydrotalcite, KF/Al2O3, and MgO-ZrO2. rsc.org Among these, CaO has demonstrated superior catalytic performance for the reaction of furfural and 2-pentanone, achieving a furfural conversion of 98.3% and a product yield of 86.7%. rsc.org
The activity of different solid base catalysts follows the order: CaO > MgAl-hydrotalcite (MgAl-HT) > KF/Al2O3 > CoAl-hydrotalcite (CoAl-HT) > MgO-ZrO2 > MgO. rsc.org Other effective catalysts include Mg/Al mixed oxides and rehydrated mixed oxides derived from hydrotalcites. mdpi.com For the condensation of furfural with cyclopentanone, potassium fluoride (B91410) impregnated alumina (B75360) (KF/γ-Al2O3) has been shown to be highly efficient. rsc.org The choice of catalyst can also influence the product distribution. For instance, activated dolomite (B100054) has been found to be more selective towards the formation of the C13 dimer resulting from the reaction of the initial C8 monomer with another furfural molecule. lancs.ac.uk
The aldol condensation of furfural with a ketone, such as acetone, over a solid-base catalyst generally proceeds through a well-established mechanism. osti.govlancs.ac.uk The process begins with the deprotonation of the ketone at the α-carbon by a basic site on the catalyst, forming a carbanion intermediate. lancs.ac.ukacs.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the furfural molecule to form a β-hydroxy ketone intermediate (an aldol adduct). osti.govlancs.ac.uk
For the reaction of furfural and acetone, the initial product is 4-(furan-2-yl)-4-hydroxybutan-2-one. osti.gov This intermediate readily undergoes dehydration to form the more stable α,β-unsaturated ketone, 4-(2-furyl)-3-buten-2-one (B1221072). osti.govlancs.ac.uk This dehydration step is typically fast. osti.gov The resulting α,β-unsaturated ketone can then react with a second molecule of furfural in a subsequent aldol-type reaction to form a larger product, such as 1,5-di(furan-2-yl)-1,4-pentadien-3-one. osti.gov
A competing reaction that can occur is the Cannizzaro reaction of furfural, which is also catalyzed by basic sites. osti.govresearchgate.net This reaction leads to the formation of furfuryl alcohol and 2-furoic acid and can contribute to catalyst deactivation. osti.govmdpi.com
Catalysis in Aldol Condensation (e.g., Solid-Base Catalysts)
Acylation and Related Condensation Reactions
Acylation reactions provide an alternative and direct route to the synthesis of this compound.
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the context of synthesizing this compound, this would involve the acylation of furan (B31954) with a pentanoyl derivative. The reaction is an electrophilic aromatic substitution where an acylium ion, generated from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, acts as the electrophile. organic-chemistry.org
Due to the acid-sensitive nature of the furan ring, which is prone to polymerization, classical Friedel-Crafts conditions using strong Lewis acids like aluminum chloride (AlCl3) are often unsuccessful or result in low yields. pharmaguideline.comstackexchange.com Therefore, milder catalysts are typically required. Boron trifluoride (BF3) and its etherate complex are considered better catalysts for the acylation of furan. pharmaguideline.comstackexchange.comgoogle.com Other mild catalysts such as phosphoric acid can also be used. pharmaguideline.com The acylation of furan generally occurs at the 2-position. pharmaguideline.com The reaction can be carried out using acyl halides (e.g., pentanoyl chloride) or anhydrides (e.g., pentanoic anhydride) as the acylating agent. pharmaguideline.com
Claisen Condensation
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that typically involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester. numberanalytics.comuomustansiriyah.edu.iq While direct synthesis of this compound via a standard Claisen condensation is not the most common route, a mixed Claisen-type reaction is chemically plausible.
This approach would involve the reaction of an ethyl 2-furoate with the enolate of a ketone, such as 2-butanone, or another ester. The mechanism proceeds via the deprotonation of the α-carbon of the ketone or ester by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. uomustansiriyah.edu.iq This enolate then attacks the electrophilic carbonyl carbon of ethyl 2-furoate. The subsequent loss of an alkoxide leaving group from the tetrahedral intermediate would yield a β-dicarbonyl compound. For the synthesis of this compound, this would require further modification, such as decarboxylation, making it a multi-step process within this framework. The general utility of the Claisen condensation lies in its effectiveness at creating β-keto esters, which are versatile intermediates in organic synthesis. numberanalytics.com
Heck Reaction Applications
The Heck reaction, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a base. wikipedia.orgiitk.ac.in This Nobel Prize-winning reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. wikipedia.org
A potential synthetic route to an unsaturated precursor of this compound using this methodology could involve the coupling of a 2-halofuran (e.g., 2-bromofuran (B1272941) or 2-iodofuran) with 1-penten-2-ol. The key steps of the mechanism include the oxidative addition of the 2-halofuran to the Pd(0) catalyst, followed by coordination and insertion of the alkene. diva-portal.org A subsequent β-hydride elimination would form the C-C bond and yield an enol, which would tautomerize to the more stable ketone, 1-(2-furyl)-2-pentenone. Final hydrogenation of the carbon-carbon double bond in the side chain would produce the target compound, this compound. The versatility of the Heck reaction allows for a broad scope of substrates, though its application here would require a subsequent reduction step. iitk.ac.inmasterorganicchemistry.com
Synthesis from Acyl Derivatives (e.g., Ethyl Acetoacetate)
The acetoacetic ester synthesis is a classic and highly effective method for preparing ketones. chemicalnote.com This pathway uses ethyl acetoacetate (B1235776) as a starting material to produce mono- or dialkyl-substituted acetones upon hydrolysis and decarboxylation.
To synthesize this compound, the process would involve the following steps:
Enolate Formation: The α-carbon of ethyl acetoacetate is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. chemicalnote.com
First Alkylation: The nucleophilic enolate is reacted with furfuryl halide (e.g., 2-(bromomethyl)furan) in an SN2 reaction to attach the furfuryl group at the α-position.
Second Alkylation: The resulting mono-substituted ester is deprotonated again with a base, and the new enolate is subsequently alkylated with a propyl halide (e.g., 1-bromopropane).
Hydrolysis and Decarboxylation: The resulting dialkylacetoacetic ester is then hydrolyzed under acidic or basic conditions to a β-keto acid, which readily undergoes decarboxylation upon gentle heating to yield the final product, this compound. chemicalnote.com
This method offers a systematic and controllable way to build the desired carbon framework.
Biomass-Derived Synthetic Pathways
The drive towards sustainable chemistry has spurred the development of synthetic routes that utilize renewable resources. Furfural, a platform chemical derived from the dehydration of C5 sugars in lignocellulosic biomass, is a key starting material for producing this compound. semanticscholar.orgmdpi.com
One-Pot Catalytic Transformations from Furfural
One-pot syntheses from furfural are highly desirable as they reduce waste, energy consumption, and operational complexity. A primary route to C9 and C10 furanic ketones involves the aldol condensation of furfural with other ketones, followed by hydrogenation or hydrodeoxygenation. researchgate.netmdpi.com For instance, the condensation of furfural with 2-pentanone can be catalyzed by solid base catalysts like CaO to form the unsaturated precursor, 1-(2-furyl)-1-penten-3-one, which can then be further transformed. researchgate.net
Alternatively, a two-step sequence starting with the aldol condensation of furfural and acetone yields 4-(2-furyl)-3-buten-2-one (FAc). semanticscholar.org This intermediate can then be selectively hydrogenated and further modified. The development of bifunctional catalysts that can facilitate both the condensation and subsequent reduction steps in a single reactor is a significant area of research. rsc.orgnih.gov
Hydrodeoxygenation (HDO) Integration
Following the initial C-C bond formation via aldol condensation, the resulting α,β-unsaturated ketone must be reduced to yield this compound. Hydrodeoxygenation (HDO) is a crucial catalytic process that involves the removal of oxygen and the saturation of double bonds. mdpi.comugm.ac.id
In the context of synthesizing this compound from its unsaturated precursor (e.g., 1-(2-furyl)-1-penten-3-one or similar adducts), selective hydrogenation of the C=C double bond is required while leaving the furan ring and the ketone carbonyl intact. This is typically achieved using supported metal catalysts, such as palladium on carbon (Pd/C) or nickel on silica (B1680970) (Ni/SiO2), under controlled hydrogen pressure and temperature. mdpi.comescholarship.org The choice of catalyst and reaction conditions is critical to prevent over-reduction or undesirable side reactions like ring opening. ugm.ac.id
| Catalyst | Substrate | Product | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|---|
| Pd/C-CaO | Furfural & Cyclopentanone | 2,5-bis(furan-2-ylmethyl)-cyclopentanone | 150 | High carbon yield (98.5%) in a one-pot aldol condensation/hydrogenation reaction. | mdpi.com |
| Ni/SiO2 and Cu/SiO2 | Furfural-acetone adduct | Alkane Derivatives | 150-180 | Conversion up to 50.35%; selectivity to hydrocarbons was higher at lower temperatures. | ugm.ac.id |
| Pd/f-SiO2 | Furfural | Cyclopentanone | 165 | Demonstrates ring rearrangement and hydrogenation; 98% conversion and ~89% selectivity. | acs.org |
| Pd-added Ir-ReOx/SiO2 | Furfural | 1,5-Pentanediol | 40-100 | Achieved 71.4% yield via a two-step temperature process involving ring opening. | rsc.org |
Ring-Opening (RO) and Hydrogenation Steps
In the catalytic upgrading of furfural, hydrogenation and ring-opening (RO) are often competing pathways. acs.org The furan ring can be hydrogenated to tetrahydrofuran, or the C-O bonds within the ring can be cleaved, leading to linear aliphatic molecules like pentanediols or linear ketones. escholarship.orgd-nb.info For the synthesis of this compound, ring-opening is an undesirable side reaction that must be minimized.
The reaction pathway is highly dependent on the catalyst and conditions. For example, catalysts with strong acid sites, often working in synergy with metal hydrogenation sites, can promote ring-opening. acs.orgd-nb.info Bifunctional catalysts with carefully balanced metal and acid/base sites are therefore engineered to control selectivity. nih.gov The challenge is to achieve selective hydrogenation of the side-chain double bond formed during the initial condensation step without initiating the cleavage of the furan ring, thereby preserving the core structure of the desired product. escholarship.org
Design and Performance of Multi-metallic Catalysts (e.g., Cu-Ni/SBA-15)
Multi-metallic catalysts, particularly those combining copper and nickel, have demonstrated significant potential in the synthesis and transformation of furan derivatives. The design of these catalysts often involves supporting bimetallic nanoparticles on high-surface-area materials like SBA-15, a mesoporous silica. This approach aims to enhance catalytic activity, selectivity, and stability compared to their monometallic counterparts. acs.org
The synergy between copper and nickel is a key factor in their catalytic performance. In the hydrodeoxygenation of furfural, for instance, the addition of nickel to copper catalysts supported on materials like Al2O3 and TiO2 has been shown to increase the reaction rate. acs.org The support material itself plays a crucial role in determining the structure of the bimetallic particles and, consequently, the reaction pathway. For example, Cu-Ni catalysts on a TiO2 support tend to favor the formation of 2-methylfuran (B129897) through carbonyl hydrogenolysis, while an Al2O3 support promotes the hydrogenation of the furan ring. acs.org
The composition of the bimetallic alloy also influences the product distribution. In the case of Ni-Cu bimetallic catalysts, a 1:1 ratio has been found to be highly selective towards tetrahydrofurfuryl alcohol. nih.gov The formation of a Ni-Cu alloy is believed to be responsible for this enhanced selectivity. nih.gov Furthermore, the addition of promoters can further modify the catalyst's behavior. For example, the presence of iron in Cu-based catalysts can significantly impact selectivity, shifting the product from furfuryl alcohol to 2-methylfuran. frontiersin.org
The performance of these catalysts is often evaluated based on conversion rates and product yields under specific reaction conditions. For example, a bimetallic Ni-Cu alloy catalyst supported on ZSM-5 zeolite (2 wt% Ni, 6 wt% Cu) achieved a 78.8 wt% yield of 2-methylfuran from furfural at 220 °C. mdpi.com Similarly, Cu-Ni catalysts supported on carbon nanotubes have shown high yields (90%) of tetrahydrofurfuryl alcohol under milder conditions (130 °C, 40 bar H2). mdpi.com
Table 1: Performance of Various Multi-metallic Catalysts in Furan Derivative Synthesis
| Catalyst | Support | Reactant | Major Product(s) | Conversion (%) | Yield/Selectivity (%) | Reference |
| Cu-Ni | TiO2 | Furfural | 2-Methylfuran | >90 (Yield) | acs.org | |
| Cu-Ni | Al2O3 | Furfural | Furfuryl alcohol, Tetrahydrofurfuryl alcohol | - | - | acs.org |
| 2Ni-6Cu | ZSM-5 | Furfural | 2-Methylfuran | - | 78.8 (Yield) | mdpi.com |
| Cu-Ni | CNTs | Furfural | Tetrahydrofurfuryl alcohol | - | 90 (Yield) | mdpi.com |
| Pt-Co | Carbon | Furfural | 2-Methylfuran | - | 59 (Yield) | mdpi.com |
Cascade Reaction Architectures
Cascade reactions offer an efficient approach to synthesize complex molecules like this compound from simpler, biomass-derived starting materials. These multi-step transformations, often carried out in a single pot, leverage catalysts to orchestrate a sequence of reactions, such as hydrolysis and condensation.
Acid-Catalyzed Hydrolysis and Condensation (e.g., using 2-Methylfuran)
One prominent cascade pathway involves the acid-catalyzed conversion of 2-methylfuran. Strong Brønsted acids can catalyze the hydrolysis of 2-methylfuran to 4-oxopentanal. researchgate.net This intermediate can then undergo further reactions, such as hydroxyalkylation and alkylation with additional 2-methylfuran molecules. researchgate.net For instance, the reaction of 2-methylfuran with butanal over acidic ion-exchange resins can produce 1,1-bisylvylbutane. ub.edu Similarly, the condensation of 2-methylfuran with furfural in the presence of an acid catalyst can yield a C15 fuel precursor. mdpi.com
The choice of acid catalyst and reaction conditions significantly influences the product distribution. For example, in the reaction of 2-methylfuran and formaldehyde (B43269), the relative density of Lewis and Brønsted acid sites on the catalyst affects both the catalytic activity and the selectivity of the hydroxyalkylation/alkylation products. mdpi.com
Solid Acid Catalyst Systems (e.g., Polymeric Resins, Zeolites)
Solid acid catalysts are widely employed in cascade reactions for the synthesis of furan derivatives due to their ease of separation, reusability, and reduced environmental impact compared to liquid acids. nih.govmdpi.com Common examples include polymeric resins (like Amberlyst) and zeolites. researchgate.netudel.edu
Polymeric resins, such as sulfonated polystyrene-divinylbenzene copolymers (e.g., Amberlyst-15, Dowex 50Wx2), have proven effective in catalyzing the hydroxyalkylation/alkylation of 2-methylfuran with aldehydes. ub.edursc.org The catalytic activity of these resins is influenced by their morphological properties, such as their ability to swell in the reaction medium, which enhances accessibility to the acid sites. ub.edu Gel-type resins have been observed to be more active than their macroreticular counterparts in certain reactions. ub.edu
Zeolites, with their well-defined pore structures and tunable acidity, are another important class of solid acid catalysts. frontiersin.org H-beta zeolites, for example, can catalyze the hydrolysis and condensation of 2-methylfuran. researchgate.net The Si/Al ratio of the zeolite, which affects its acidity, plays a critical role in its catalytic performance. researchgate.net Zeolites can also be combined with metal catalysts to create bifunctional systems that promote cascade reactions. For instance, a combination of Hβ zeolite and a NiCu/C catalyst has been used for the tandem conversion of xylose to 2-methylfuran. mdpi.com
Table 2: Application of Solid Acid Catalysts in Cascade Reactions for Furan Derivatives
| Catalyst | Catalyst Type | Reactants | Key Product(s) | Key Findings | Reference |
| Amberlyst 15 | Polymeric Resin | 2-Methylfuran, Furfural | C15 Polymer | Stable for 140h with >70% 2-MF conversion. | mdpi.com |
| Dowex 50Wx2 | Polymeric Resin | 2-Methylfuran, Butanal | 1,1-bisylvylbutane | 90% butanal conversion at 50°C. | ub.edu |
| H-beta Zeolite | Zeolite | 2-Methylfuran | 5,5-bisylvyl-2-pentanone | 43.3% conversion with Si/Al ratio of 20. | researchgate.net |
| H-ZSM-5 | Zeolite | Glucose | 5-Hydroxymethylfurfural | Enhanced conversion in biphasic systems. | nih.gov |
| SO42–/ZrO2–TiO2 | Solid Superacid | Glucose, Xylose | HMF, Furfural | Recoverable and reusable. | acs.org |
Catalyst Regeneration and Lifetime Assessment
A critical aspect of using solid catalysts in industrial processes is their stability and potential for regeneration. Over time, catalysts can deactivate due to various factors, including the deposition of carbonaceous materials (coke) on the active sites, which can block pores and reduce catalytic activity. kit.edu
For solid acid catalysts like zeolites used in biomass conversion, deactivation is often caused by coke formation. kit.edu Regeneration strategies aim to remove these deposits and restore the catalyst's activity. A common method is calcination, which involves heating the catalyst in the presence of air or oxygen to burn off the coke. acs.org Hydrothermal regeneration processes have also been shown to be effective in reversing the detrimental effects of coke on zeolite-based catalysts, recovering a significant portion of their acidity and textural properties. kit.edu
The ability of a catalyst to be reused over multiple cycles without a significant loss of performance is a key indicator of its lifetime. Studies have shown that some solid acid catalysts can be successfully regenerated and reused. For example, a SO42–/ZrO2–TiO2 catalyst used for the dehydration of sugars to furfurals could be reused multiple times after calcination without a substantial change in product yield. acs.org Similarly, Ga-MFI zeotype catalysts used for converting 2,5-dimethylfuran (B142691) to aromatics were active for five consecutive cycles with regeneration between each cycle. chalmers.se However, some catalysts may experience a gradual decrease in activity with each cycle. researchgate.net The long-term stability and the effectiveness of regeneration are crucial for the economic viability of catalytic processes. google.commpg.de
Synthesis of Isotopically Labeled Analogues
Isotopically labeled compounds are invaluable tools in mechanistic studies, allowing researchers to trace the path of atoms through complex reaction pathways. The synthesis of isotopically labeled analogues of this compound and related furan derivatives typically involves the introduction of isotopes such as deuterium (B1214612) (D or ²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into the molecule. nih.govacs.org
One common method for introducing deuterium is through catalytic deuteration, where hydrogen atoms are exchanged for deuterium using deuterium gas (D₂) and a metal catalyst like palladium or platinum. For instance, Furfural-3,4,5-D3 can be prepared by the catalytic deuteration of furfural.
The synthesis of carbon-labeled compounds often involves using a labeled precursor in the synthetic route. For example, [¹⁴C] can be incorporated by using labeled building blocks like [¹⁴C]CO or [¹⁴C]HCHO. The carboxylation of furan-2-yllithium with labeled carbon dioxide is another strategy to introduce a carbon isotope into the furan ring structure.
Oxygen isotopes can be incorporated through reactions with labeled reagents, such as H₂¹⁸O, or by using labeled starting materials in the synthesis. Isotopic labeling experiments using H₂¹⁸O as a solvent have been used to confirm reaction mechanisms in the conversion of furan compounds, for example, to show that a hydroxyl group in the product originated from the water solvent. mdpi.com
The synthesis of these labeled compounds often follows established synthetic routes, with the isotopic label being introduced at a strategic point. For example, labeled metabolites of furan have been synthesized by reacting labeled cis-2-butene-1,4-dial with biomolecules. nih.gov
Purification and Isolation Methodologies for Synthetic Products
Following the synthesis of this compound and its analogues, the target compound must be separated from the reaction mixture, which may contain unreacted starting materials, catalysts, solvents, and byproducts. A variety of purification and isolation techniques are employed to obtain the product in high purity. studysmarter.co.uk
A common initial step is the removal of solid catalysts by filtration. google.com Subsequently, the solvent is typically removed by evaporation, often using a rotary evaporator. google.com
For further purification, chromatographic methods are frequently used. googleapis.com High-performance liquid chromatography (HPLC) is a powerful technique for separating components of a mixture. For instance, a reliable SPE-HPLC/DAD method has been developed for the simultaneous separation and quantification of various furan derivatives. nih.gov The choice of the stationary phase (e.g., C18 column) and the mobile phase is critical for achieving good separation. nih.gov
Solid-phase extraction (SPE) is another effective technique for isolating and purifying furan derivatives from complex matrices. nih.govnih.gov This method involves passing the sample through a solid sorbent that selectively retains the target compounds, which can then be eluted with a suitable solvent. The optimization of SPE parameters, such as the type of sorbent, sample volume, and washing and elution solvents, is crucial for efficient purification. nih.gov
Adsorption-based methods using materials like activated carbon can also be employed. In one approach, furan derivatives are adsorbed from the reaction mixture onto activated carbon. Subsequently, the adsorbed compounds are desorbed using a solvent, and the solvent is then separated to yield the purified furan derivative. googleapis.com This method can be particularly useful for separating furan derivatives from carbohydrate-containing reaction mixtures. googleapis.com
The choice of purification method depends on the specific properties of the target compound and the impurities present in the mixture. A combination of these techniques is often necessary to achieve the desired level of purity.
Chemical Reactivity and Transformational Chemistry
Oxidation Reactions to Carboxylic Acids
The oxidation of ketones to carboxylic acids is a significant transformation in organic synthesis. While specific studies on the direct oxidation of 1-(2-Furyl)-2-pentanone to a carboxylic acid are not extensively detailed in the provided results, the general principles of ketone oxidation can be applied. Ketones can be oxidized to esters through the Baeyer-Villiger oxidation, which can then be hydrolyzed to yield a carboxylic acid and an alcohol. chemistrysteps.com This process typically involves peroxycarboxylic acids like mCPBA. chemistrysteps.com
Aldehydes, which can be structurally similar to the furan (B31954) ring's reactivity, are readily oxidized to carboxylic acids using various oxidizing agents such as potassium dichromate(VI) solution acidified with sulfuric acid. libretexts.orglibretexts.org The furan ring itself can undergo oxidative cleavage. csic.es Depending on the reagents and conditions, the pentanone side chain or the furan ring could be targeted for oxidation. For instance, strong oxidizing agents might lead to the degradation of the furan ring, while milder, more selective reagents could potentially oxidize the ketone functionality.
Unimolecular Elimination Reactions
Photochemical reactions, particularly Norrish Type II reactions, are characteristic of ketones possessing accessible γ-hydrogens. wikipedia.orgscholarsresearchlibrary.com
The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group upon photoirradiation. wikipedia.orgresearchgate.net This process leads to the formation of a 1,4-biradical intermediate. wikipedia.orgscholarsresearchlibrary.com For this compound, the γ-hydrogen is located on the fourth carbon of the pentyl chain. The resulting biradical can then undergo one of two primary pathways: cleavage (β-scission) to form an enol and an alkene, or intramolecular recombination to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org In the case of 2-pentanone, a related aliphatic ketone, the major products are ethene and an enol which tautomerizes to a ketone. scholarsresearchlibrary.comlibretexts.org A similar fragmentation pattern would be expected for this compound, yielding ethene and 1-(2-furyl)propan-2-one.
Norrish Type II Reaction Mechanisms
Hydrogenation and Reductive C-O Cleavage
The hydrogenation of furan derivatives is a key process for the production of valuable chemicals. researchgate.net In the case of this compound, this can lead to the formation of various diols and other reduced products.
The conversion of furan-containing compounds to alkanediols like 1,2-pentanediol (B41858) is a topic of significant research interest. kipmi.or.idresearchgate.net This transformation typically involves the hydrogenation of the furan ring followed by or concurrent with the reduction of the ketone and cleavage of C-O bonds within the ring. mdpi.com Catalytic systems often employ metals such as platinum, palladium, rhodium, or ruthenium on various supports. researchgate.netmdpi.com For instance, a Ru/MnOx catalyst has been shown to be effective for the conversion of furfuryl alcohol to 1,2-pentanediol. researchgate.net While the direct hydrogenation of this compound to 1,2-pentanediol is not explicitly detailed, the pathways from related furanics suggest that this conversion is feasible. The process likely involves the opening of the furan ring and subsequent reduction of the resulting intermediates. researchgate.netmdpi.com
During the hydrogenation of furan derivatives to diols, partially hydrogenated intermediates play a crucial role. researchgate.net One such key intermediate in the pathway from furfural (B47365) or furfuryl alcohol to 1,2-pentanediol is 1-hydroxy-2-pentanone (B1216695). researchgate.netmdpi.com This intermediate is formed through the opening of the furan ring. mdpi.com The formation of 1-hydroxy-2-pentanone from a furanic precursor involves the cleavage of a C-O bond in the ring and subsequent hydrogenation. researchgate.net This intermediate can then be further hydrogenated at the ketone group to yield the final 1,2-pentanediol product. mdpi.com The presence and stability of such intermediates are highly dependent on the catalyst and reaction conditions used. escholarship.org
| Parameter | Finding |
| Norrish Type II Reaction | Involves intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical. wikipedia.orgscholarsresearchlibrary.com |
| Norrish Type II Products | Leads to fragmentation into an alkene and an enol, or intramolecular recombination to a cyclobutanol. wikipedia.org |
| Hydrogenation Catalysts | Pt, Pd, Ru, and Rh on supports like MgO and MnOx are used for converting furanics to diols. researchgate.netmdpi.com |
| Key Hydrogenation Intermediate | 1-Hydroxy-2-pentanone is a significant intermediate in the conversion of furans to 1,2-pentanediol. researchgate.netmdpi.com |
Derivatization and Functionalization Reactions
Incorporation of Sulfur-Containing Moieties
The introduction of sulfur-containing functional groups into the this compound framework can lead to compounds with interesting properties, particularly in the field of flavor and fragrance chemistry. acs.org A common method for incorporating a thioether linkage is through the Michael addition of a thiol to an α,β-unsaturated ketone precursor or by nucleophilic substitution.
For instance, the synthesis of 4-((furan-2-ylmethyl)thio)-4-phenylpentan-2-one has been achieved by reacting (E)-4-phenylpent-3-en-2-one with furan-2-ylmethanethiol. rsc.org A similar strategy could be envisioned for the synthesis of sulfur-containing derivatives of this compound. Another related compound, 4-(furfurylthio)-2-pentanone, is a known flavoring agent, highlighting the significance of this class of derivatives. thegoodscentscompany.comliv.ac.uk The reaction involves the addition of a thiol across a double bond or substitution at a suitable leaving group, often catalyzed by a base.
The synthesis of various 2-methyl-3-furyl sulfide (B99878) derivatives has been accomplished through reactions of 2-methyl-3-furyl disulfide with different electrophiles, including ketones. nih.gov This suggests that this compound could potentially react with sulfur-based nucleophiles to yield a variety of thio-derivatives.
Table 2: Synthesis of a Representative Furyl Thioether (Based on a similar chemical structure)
| Reactants | Product | Yield | Reference |
| (E)-4-phenylpent-3-en-2-one, Furan-2-ylmethanethiol | 4-((furan-2-ylmethyl)thio)-4-phenylpentan-2-one | 27% | rsc.org |
Nitration of the Furan Ring
Nitration of the furan ring is a key electrophilic aromatic substitution reaction. Due to the acid-sensitive nature of the furan moiety, harsh nitrating conditions (e.g., mixed acid) often lead to ring-opening and polymerization. pharmaguideline.com Therefore, milder nitrating agents are required. Acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride (B1165640), is the reagent of choice for the nitration of many furan derivatives, including 2-acylfurans. pharmaguideline.comnoteskarts.com
The reaction typically proceeds at low temperatures and results in the substitution at the C-5 position of the furan ring, which is the most electron-rich and sterically accessible position for electrophilic attack in 2-substituted furans. core.ac.uk The presence of an electron-withdrawing acyl group at the C-2 position deactivates the ring towards electrophilic substitution but directs the incoming electrophile to the C-5 position. core.ac.uk The reaction mechanism involves an addition-elimination pathway, where the nitro group adds to the furan ring, followed by the elimination of a proton, often facilitated by a mild base like pyridine, to restore aromaticity. noteskarts.com
Table 3: Representative Nitration of a 2-Acylfuran
| Substrate | Reagent | Product | Position of Nitration | Reference |
| Furan | Acetyl nitrate | 2-Nitrofuran | C-2 | noteskarts.com |
| 2-Furylphenyl ketone | Acetyl nitrate / Pyridine | 2-(5-Nitrofuryl)phenyl ketone | C-5 | core.ac.uk |
Formation of Cyclic Acetals
The carbonyl group of this compound can be protected by converting it into a cyclic acetal (B89532) (or ketal). This reaction is important in multi-step syntheses where the ketone functionality needs to be masked from reacting with certain reagents. organic-chemistry.org Cyclic acetals are generally more stable than their acyclic counterparts due to favorable thermodynamic and kinetic factors. organic-chemistry.orgchemtube3d.com
The formation of a cyclic acetal involves the reaction of the ketone with a diol, typically in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid. google.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the product, water is usually removed from the reaction mixture, for example, by using a Dean-Stark apparatus or a dehydrating agent. organic-chemistry.org Common diols used for this purpose include ethylene (B1197577) glycol and 1,3-propanediol, which form five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) rings, respectively. pharmaguideline.comlibretexts.org A patent describes the preparation of 2-(2-furyl)-1,3-dioxolane from furfural and ethylene glycol, illustrating the formation of such structures from furan carbonyl compounds. google.com
Table 4: Representative Formation of Cyclic Acetals from Ketones (Data is generalized for ketone reactions)
| Ketone | Diol | Catalyst | Product Ring System | Reference |
| General Ketone | Ethylene Glycol | Acid (e.g., p-TsOH) | 1,3-Dioxolane (5-membered) | libretexts.org |
| General Ketone | 1,3-Propanediol | Acid (e.g., p-TsOH) | 1,3-Dioxane (6-membered) | pharmaguideline.com |
| Furfural | Ethylene Glycol | Acid Catalyst | 2-(2-Furyl)-1,3-dioxolane | google.com |
Reactions with Thiols (e.g., Disulfide Formation)
Thiols are known to react with carbonyl compounds and can also undergo oxidation to form disulfides. While direct reaction of this compound with thiols to form thioacetals is possible under acidic conditions, similar to acetal formation, another significant reaction involves the reactivity of the furan ring and the potential for disulfide formation from thiol precursors. nih.govlookchem.com
Thiols, particularly those with furan moieties like 2-furfurylthiol, are prone to oxidation, leading to the formation of symmetrical or mixed disulfides. researchgate.net For example, bis(2-methyl-3-furyl) disulfide is a known compound formed from the oxidation of 2-methyl-3-furanthiol. acs.orgntou.edu.tw The reaction of a furan derivative with a thiol can also lead to the formation of a thioether, as seen in the synthesis of 4-((furan-2-ylmethyl)thio)-4-phenylpentan-2-one. rsc.org
In the context of food chemistry, thiols can react with other components, and their stability is influenced by the surrounding matrix. For instance, 2-furfurylthiol can bind to other molecules or undergo oxidation, which can lead to the formation of various sulfur-containing compounds, including disulfides. nih.gov
Formation of Nucleoside Derivatives
The furan ring is a key structural component of natural nucleosides. The synthesis of C-nucleosides, where the sugar moiety is connected to the heterocyclic base via a C-C bond, offers increased stability towards enzymatic and chemical hydrolysis compared to natural N-nucleosides. nih.gov Furan derivatives serve as important precursors for the synthesis of these modified nucleosides. nih.govmdpi.com
One strategy for synthesizing C-nucleosides involves the modification of a pre-existing furyl aglycone. nih.gov For example, 2-(ribofuranosyl)furans can be converted into pyridazine (B1198779) C-nucleosides through a sequence of [4+2] cycloaddition with singlet oxygen, followed by reduction and cyclization with hydrazine. nih.gov Another approach involves the construction of the sugar moiety onto a furan-containing precursor or the direct coupling of a functionalized furan with a sugar derivative. urfu.ru While direct synthesis from this compound is not explicitly detailed, its furan core makes it a potential starting point for elaboration into more complex structures that could then be coupled with sugar derivatives to form nucleoside analogues. The synthesis of showdomycin, a natural C-nucleoside, involves intermediates derived from furan. conicet.gov.ar
Advanced Spectroscopic and Chromatographic Characterization
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the specific functional groups present.
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal in identifying the functional groups within 1-(2-Furyl)-2-pentanone. The spectrum is characterized by several key absorption bands. A strong, sharp peak is anticipated in the region of 1715-1720 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group.
The furan (B31954) ring gives rise to several characteristic signals. These include C-H stretching vibrations for the aromatic ring protons, typically found around 3100 cm⁻¹. The C=C stretching vibrations of the furan ring appear in the 1500-1600 cm⁻¹ range. Furthermore, the characteristic C-O-C stretching of the furan ether group is expected to produce a strong absorption band around 1250 cm⁻¹. The aliphatic C-H bonds of the pentanone chain will exhibit stretching vibrations in the 2850-3000 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Furan Ring | ~3100 |
| C-H Stretch (Aliphatic) | Propyl Chain | 2850-3000 |
| C=O Stretch | Ketone | 1715-1720 |
| C=C Stretch | Furan Ring | 1500-1600 |
| C-O-C Stretch | Furan Ring | ~1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound provides distinct signals for each unique proton environment. The three protons on the furan ring are expected to appear in the downfield region (δ 6.0-7.5 ppm) due to the aromatic nature of the ring. Specifically, the proton at position 5 of the furan ring typically appears as a doublet of doublets around δ 7.4 ppm. The protons at positions 3 and 4 appear at approximately δ 6.2 ppm and δ 6.3 ppm, respectively.
The methylene (B1212753) protons (CH₂) situated between the furan ring and the carbonyl group are expected to produce a singlet around δ 3.7 ppm. The protons of the propyl group attached to the carbonyl will show characteristic splitting patterns. The terminal methyl (CH₃) protons are predicted to be a triplet at approximately δ 0.9 ppm. The adjacent methylene protons (CH₂) would appear as a sextet around δ 1.6 ppm, and the methylene protons next to the carbonyl are expected as a triplet around δ 2.4 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Furan H-5 | ~7.4 | dd (doublet of doublets) |
| Furan H-3 | ~6.2 | d (doublet) |
| Furan H-4 | ~6.3 | dd (doublet of doublets) |
| -CH₂- (adjacent to furan) | ~3.7 | s (singlet) |
| -CO-CH₂- | ~2.4 | t (triplet) |
| -CH₂- (middle of propyl) | ~1.6 | sextet |
| -CH₃ (terminal) | ~0.9 | t (triplet) |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon (C=O) is the most deshielded, with a characteristic chemical shift expected around δ 209 ppm. The carbons of the furan ring typically resonate in the δ 108-152 ppm range. Specifically, the carbon attached to the methylene bridge (C2 of furan) is predicted around δ 152 ppm, while the other furan carbons (C3, C4, C5) appear at approximately δ 108 ppm, δ 110 ppm, and δ 143 ppm, respectively.
The carbon of the methylene bridge (-CH₂) is expected around δ 43 ppm. The carbons of the propyl chain are found in the upfield region, with the carbon adjacent to the carbonyl at about δ 40 ppm, the middle carbon at δ 17 ppm, and the terminal methyl carbon at δ 14 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | ~209 |
| Furan C2 | ~152 |
| Furan C5 | ~143 |
| Furan C4 | ~110 |
| Furan C3 | ~108 |
| -CH₂- (adjacent to furan) | ~43 |
| -CO-CH₂- | ~40 |
| -CH₂- (middle of propyl) | ~17 |
| -CH₃ (terminal) | ~14 |
Proton (1H) NMR Analysis
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 152, corresponding to its molecular weight.
The fragmentation pattern provides valuable structural information. A prominent fragmentation pathway is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. Cleavage between C1 and C2 of the pentanone chain can result in the formation of a stable furfuryl cation (C₅H₅O⁺) at m/z 81. Another significant alpha-cleavage can occur on the other side of the carbonyl group, with the loss of a propyl radical (·C₃H₇), leading to a fragment at m/z 109. The base peak, which is the most intense signal, is often observed at m/z 95, which corresponds to the furoyl cation that has undergone rearrangement. nih.gov Another major fragment is seen at m/z 71. nih.gov A McLafferty rearrangement, common for ketones with sufficiently long alkyl chains, is also possible and would result in a fragment at an even m/z value.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 152 | [C₉H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 95 | [C₅H₃O₂]⁺ | Base Peak / Rearranged Furoyl Cation |
| 81 | [C₅H₅O]⁺ | Alpha-cleavage (Furfuryl cation) |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. Due to its high sensitivity and ability to separate complex mixtures, GC-MS is widely employed for both qualitative identification and quantitative measurement. researchgate.net
In a typical GC-MS analysis, the compound is separated from the sample matrix on a capillary column. Nonpolar or mid-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS), are commonly used for the analysis of furan derivatives. mdpi.comnih.govacs.org The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A programmed temperature gradient is often used, starting at a low temperature and ramping up to ensure the efficient elution of all analytes. acs.org For instance, a method for furan derivatives might start at 32°C, hold for 4 minutes, and then increase to 200°C. acs.org
Following separation in the gas chromatograph, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a chemical fingerprint.
The fragmentation of this compound under EI conditions is predictable based on the established fragmentation rules for ketones and furan compounds. nih.govmiamioh.edu Key fragmentation pathways include:
Alpha-Cleavage: This is a primary fragmentation mode for ketones. miamioh.edulibretexts.org Cleavage of the bond between the carbonyl carbon and the adjacent propyl group results in the formation of a stable furfurylacylium ion. Cleavage on the other side results in the loss of the furfurylmethyl group.
McLafferty Rearrangement: As a ketone with a sufficiently long alkyl chain containing a γ-hydrogen, this compound can undergo a McLafferty rearrangement, resulting in the loss of a neutral propene molecule and the formation of a characteristic radical cation. youtube.com
Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, leading to smaller, characteristic ions. nih.gov
A summary of the plausible mass spectral data for this compound is provided in the table below.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Plausible m/z | Fragmentation Pathway |
| Molecular Ion [M]⁺• | C₉H₁₂O₂⁺• | 152 | Electron Ionization |
| [M-C₃H₇]⁺ | C₆H₅O₂⁺ | 111 | α-Cleavage (loss of propyl radical) |
| [M-C₃H₆]⁺• | C₆H₆O₂⁺• | 112 | McLafferty Rearrangement |
| [C₄H₃O]⁺ | Furyl cation | 67 | Furan ring fragmentation |
| [C₃H₇]⁺ | Propyl cation | 43 | α-Cleavage (loss of furfurylmethyl radical) |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS
For samples in complex matrices or for compounds that are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS. While this compound is sufficiently volatile for GC-MS, LC-MS methods can be developed for specific applications, such as analyzing its presence in liquid food products or biological fluids. nih.govresearchgate.net
The separation would typically be performed using a reversed-phase column, such as a C18, with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a formic acid modifier to improve ionization. acs.org
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides exceptional selectivity and sensitivity for quantitative analysis. imreblank.ch This technique involves the selection of a specific precursor ion (in this case, the molecular ion of this compound, m/z 153 [M+H]⁺) in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and a specific product ion is monitored in the second mass analyzer. imreblank.ch This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and enhances detection limits. acs.org
Based on the fragmentation patterns observed in GC-MS, potential MRM transitions for this compound can be proposed.
Table 2: Proposed LC-MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition |
| 153 [M+H]⁺ | 111 | [C₉H₁₃O₂]⁺ → [C₆H₅O₂]⁺ + C₃H₈ |
| 153 [M+H]⁺ | 81 | [C₉H₁₃O₂]⁺ → [C₅H₅O]⁺ + C₄H₈O |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily utilized for the analysis of large, non-volatile biomolecules such as proteins, peptides, and nucleic acids, as well as synthetic polymers. The analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte molecules.
This technique is generally not suitable for the analysis of small, volatile molecules like this compound. The compound's relatively high volatility makes it incompatible with the high vacuum conditions of the mass spectrometer and the sample preparation process. Furthermore, its low molecular weight falls into the range where signals from the MALDI matrix itself would cause significant interference, making detection and identification unreliable. Techniques such as GC-MS and LC-MS are far more appropriate for the characterization of this compound.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about conjugated systems and electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorptions arising from electronic transitions associated with the furan ring and the carbonyl group.
The spectrum is expected to show two primary absorption bands:
A strong absorption band at a shorter wavelength, typically in the range of 220-250 nm. This band is attributed to the π→π* transition of the conjugated system formed by the furan ring and the carbonyl group. biosciencejournals.com The electron-donating nature of the furan ring influences the position of this band. chempap.org
A much weaker absorption band at a longer wavelength, generally around 270-290 nm. This corresponds to the formally forbidden n→π* transition of the non-bonding electrons on the oxygen atom of the carbonyl group. The absorption maximum for 2-pentanone, a related aliphatic ketone, is observed at 280 nm. nih.gov
These characteristic absorption bands can be used for quantitative analysis in solution, following Beer-Lambert law, and to confirm the presence of the furyl-ketone chromophore.
Table 3: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) Range | Molar Absorptivity (ε) | Transition | Associated Functional Group(s) |
| 220 - 250 nm | High (Strong) | π→π | Furan ring conjugated with carbonyl |
| 270 - 290 nm | Low (Weak) | n→π | Carbonyl group (C=O) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals and transition metal ions. rsc.orglibretexts.org As a stable, closed-shell molecule, this compound is diamagnetic (contains no unpaired electrons) and is therefore EPR-silent.
However, EPR spectroscopy is the definitive tool for studying radical intermediates that may be formed from this compound during chemical reactions or degradation processes. rsc.org For example, if the compound were to undergo a reaction involving one-electron transfer, a radical cation could be formed. researchgate.net EPR spectroscopy could then be used to detect and characterize this transient species. The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which reveal the distribution of the unpaired electron's spin density across the molecule, thereby offering deep insight into the radical's electronic structure. rsc.orgacs.org While EPR is not used to analyze the parent compound itself, it is indispensable for mechanistic studies involving its radical forms. memphis.edu
Chromatographic Separation Techniques
Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from reaction mixtures or complex sample matrices. mpg.de The choice of technique depends on the scale and purpose of the separation.
Gas Chromatography (GC): As detailed in section 4.3.2, GC is the premier technique for the analytical separation of this compound. researchgate.net Key parameters for successful separation include:
Stationary Phase: A column with a mid-polarity stationary phase like HP-5MS (5% phenyl-methylpolysiloxane) provides good resolution for furan derivatives. mdpi.comacs.org
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate. acs.org
Temperature Programming: A gradient temperature program is crucial for efficiently eluting the compound while separating it from other components with different boiling points. acs.org
Injector: A split/splitless injector is commonly used, with the split ratio adjusted based on the sample concentration to avoid column overload. libretexts.org
High-Performance Liquid Chromatography (HPLC): For preparative scale purification or for analyzing non-volatile matrices, HPLC is the method of choice.
Normal-Phase HPLC: Using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixture), this mode can effectively separate this compound from less polar or more polar impurities.
Reversed-Phase HPLC: This is the most common HPLC mode, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Separation is based on the compound's hydrophobicity. This mode would be suitable for separating the compound from more polar contaminants. researchgate.net
The selection of the specific chromatographic conditions allows for the effective isolation of this compound for further structural elucidation or for its quantification in various samples.
Gas Chromatography (GC) for Volatile Analysis
Gas chromatography (GC) is the foremost analytical technique for the analysis of volatile and semi-volatile compounds like this compound. Due to its volatility, this furan derivative is well-suited for GC analysis, which separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column.
Detailed research findings show that the analysis of furan derivatives in complex matrices, such as coffee and other food products, is routinely performed using GC. nih.govnih.gov The selection of the capillary column is critical for achieving adequate separation. Non-polar or medium-polarity columns, such as those with a (5% diphenyl/95% dimethylpolysiloxane) phase (e.g., HP-5MS) or a polyethylene (B3416737) glycol phase (e.g., DB-WAX), are commonly employed. nih.govnih.gov The separation process involves a programmed temperature ramp, where the GC oven starts at a low temperature and gradually heats up to elute compounds with higher boiling points. nih.gov For instance, a typical program might start at 35-40°C and increase at a rate of 3-8°C per minute to a final temperature of 230-250°C. nih.govnih.gov
Table 1: Typical Gas Chromatography (GC) Parameters for Furan Derivative Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| Column | DB-WAX or HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) | nih.gov |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | nih.gov |
| Injection Mode | Splitless or Split (e.g., 10:1 ratio) | nih.gov |
| Injector Temperature | 250 °C | nih.gov |
| Oven Program | Initial 35°C, ramp 5°C/min to 180°C, then 15°C/min to 230°C | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
While this compound is a volatile compound best analyzed by GC, High-Performance Liquid Chromatography (HPLC) is the standard for analyzing non-volatile and thermally unstable compounds in a sample matrix. researchgate.net The analysis of this compound itself via HPLC is uncommon but possible, particularly through derivatization.
For the analysis of ketones via HPLC, a common strategy involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). mdpi.com This reaction converts the carbonyl group into a 2,4-dinitrophenylhydrazone derivative, which is less volatile and possesses a strong chromophore, making it highly suitable for detection by an HPLC-UV detector at wavelengths around 365 nm. mdpi.com This approach allows for the sensitive and selective quantification of ketones in various matrices. mdpi.comshimadzu.com The separation is typically achieved using reverse-phase chromatography, where a C18 column is paired with a gradient mobile phase, commonly consisting of acetonitrile and water. mdpi.comfrontiersin.org Although primarily used for non-volatile components like phenolic acids or sugars that might be present in the same food sample, this derivatization method allows HPLC to be a viable, albeit indirect, tool for ketone analysis. hit2lead.com
Table 2: Illustrative HPLC Parameters for Ketone Analysis (as DNPH derivatives)
| Parameter | Typical Setting | Reference |
|---|---|---|
| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) | mdpi.com |
| Column | Reverse-Phase C18 (e.g., 25 cm × 4.6 mm, 5 µm) | mdpi.com |
| Mobile Phase | Gradient of Acetonitrile and Water | frontiersin.org |
| Detector | Diode Array Detector (DAD) or UV-Vis | frontiersin.org |
| Detection Wavelength | ~365 nm (for DNPH derivatives) | mdpi.com |
Hyphenated Chromatographic Techniques
To achieve unambiguous identification, chromatography is often "hyphenated" with a spectroscopic technique, most commonly mass spectrometry (MS). The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile compounds like this compound. youtube.com
In a GC-MS system, the capillary column separates the analytes before they enter the mass spectrometer. The MS then bombards the molecules with electrons (typically in electron impact (EI) mode at 70 eV), causing them to fragment in a reproducible pattern. nih.gov This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint." The mass spectrum for this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight (152 g/mol ) and characteristic fragment ions resulting from the cleavage of the pentanone chain and furan ring. researchgate.netnih.gov Identification is confirmed by matching the acquired mass spectrum against established spectral libraries, such as the NIST database. nih.gov
For exceedingly complex samples like coffee aroma, comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (ToFMS) provides even greater separating power. nih.gov This technique uses two different columns to achieve a much higher resolution of individual volatile compounds, allowing for the detection and identification of hundreds or even thousands of components in a single run. nih.govactapol.net
Selective Analyte Enrichment Methods (e.g., Thiol Trapping)
The concentration of specific aroma compounds like this compound in a food or beverage can be very low. Therefore, a pre-concentration or enrichment step is often required before chromatographic analysis. While the prompt mentions thiol trapping as an example of a selective enrichment method, this technique is specifically designed to capture sulfur-containing compounds by forming covalent bonds.
For a furan ketone, the most widely adopted and effective enrichment technique is Solid-Phase Microextraction (SPME). SPME is a solvent-free method where a fused-silica fiber coated with a sorbent material is exposed to the sample's headspace (HS-SPME) or directly immersed in a liquid sample. Volatile analytes, including this compound, adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. The choice of fiber coating is crucial for selectivity and efficiency. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile and semi-volatile compounds found in food aromas.
Table 3: Common Headspace-SPME Conditions for Volatile Aroma Compound Enrichment
| Parameter | Typical Setting | Reference |
|---|---|---|
| Fiber Coating | DVB/CAR/PDMS (50/30 µm) | |
| Extraction Type | Headspace (HS) | |
| Extraction Temperature | 40 - 60 °C | nih.gov |
| Extraction Time | 20 - 70 min | |
| Desorption Temperature | 250 - 260 °C | nih.gov |
| Desorption Time | 30 seconds - 5 min | nih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on DFT, are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the step-by-step pathways of chemical reactions. For 1-(2-furyl)-2-pentanone, DFT can be used to model its formation and subsequent reactions. A plausible synthetic route is the base-catalyzed aldol (B89426) condensation between furfural (B47365) and 2-pentanone, followed by dehydration and hydrogenation. iitk.ac.inosti.govlibretexts.org
The mechanism involves the formation of an enolate from 2-pentanone, which then acts as a nucleophile attacking the carbonyl carbon of furfural. iitk.ac.in DFT calculations can map the potential energy surface for this process, identifying transition states and intermediates. For instance, in the acid-catalyzed aldol condensation of acetone (B3395972) and formaldehyde (B43269) in zeolites, DFT has shown that keto-enol tautomerization is the rate-determining step. umass.edu Studies on the self-condensation of 2-pentanone on magnesium oxide surfaces have also been evaluated using DFT to determine the reaction energy profile. osti.gov
Furthermore, DFT can elucidate the mechanisms of subsequent reactions, such as the hydrogenation of the furan (B31954) ring or the carbonyl group, which are critical in the conversion of biomass-derived furans into biofuels and chemicals. csic.esacs.org Control experiments and DFT studies on related molecules like furfuryl alcohol have shown that intermediates such as 1-hydroxy-2-pentanone (B1216695) are key to forming products like 1,2-pentanediol (B41858). sci-hub.se
A primary application of DFT is the determination of a molecule's most stable three-dimensional structure, known as geometry optimization. scirp.org For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This provides precise data on bond lengths, bond angles, and dihedral angles.
The analysis can be extended to explore different rotational isomers (conformers) that arise from rotation around single bonds, such as the bond connecting the furan ring and the pentanone chain. By calculating the relative energies of these conformers, the most stable and populated structures at a given temperature can be identified. This is crucial as the molecular geometry dictates its physical properties and reactivity.
Kinetic parameters, most notably the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. High-level methods like CBS-QB3 are often used to achieve high accuracy in these predictions, with mean absolute deviations as low as 2.5 kJ/mol for enthalpies of formation after systematic corrections. researchgate.net
The following table presents representative thermodynamic and kinetic data calculated for the related self-condensation reaction of 2-pentanone on a dehydroxylated MgO(111) surface, illustrating the type of data that can be generated.
| Reaction Step | Species | Reaction Energy (ΔE, eV) | Activation Barrier (Ea, eV) |
|---|---|---|---|
| Proton Transfer | DII → DTS1 → DIII | -0.73 | <0.2 |
| C-C Coupling | DIV → DTS2 → DV | -0.03 | 0.59 |
| Proton Transfer | DV → DTS3 → DVI | 0.14 | 0.99 |
| Dehydration | DVI → DTS4 → DVII | -0.45 | 1.52 |
The interaction of furanic compounds with catalyst surfaces is critical for heterogeneous catalysis, a field where DFT is widely applied. For this compound, understanding its adsorption on transition metal surfaces (e.g., Pt, Pd, Ni) is key to predicting its behavior in hydrogenation or hydrodeoxygenation reactions. acs.orgresearchgate.net
DFT is used to calculate the adsorption energy (E_ads), which quantifies the strength of the interaction between the molecule and the surface. ucl.ac.uk Studies on furfural show that it tends to adsorb in a flat configuration on metals like Pt and Pd, allowing interaction with both the furan ring and the carbonyl group. acs.orgchemrxiv.org The adsorption energy can be significantly affected by the presence of a solvent like water, which often destabilizes adsorption due to the energetic penalty of displacing water molecules from the surface. osti.gov
The table below shows calculated adsorption energies for furfural on various (111) metal surfaces, which serves as a model for the furan moiety of this compound.
| Metal Surface | Adsorption Energy (E_ads, eV) | Adsorption Configuration |
|---|---|---|
| Pt(111) | -1.61 | Flat (η2) |
| Pd(111) | -1.35 | Flat (η2) |
| Ni(111) | -1.65 | Flat (η2) |
| Cu(111) | -0.62 | Upright (η1-O) |
| Au(111) | -0.25 | Upright (η1-O) |
Natural Bond Orbital (NBO) analysis is a computational method used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of lone pairs and chemical bonds. uni-muenchen.defaccts.de It provides a quantitative picture of the charge distribution and the nature of bonding within a molecule.
For this compound, an NBO analysis would yield:
Natural Atomic Charges: The charge distribution on each atom, revealing the polarity of bonds (e.g., the C=O bond).
Hybridization: The spd composition of atomic orbitals that form the chemical bonds.
Donor-Acceptor Interactions: It quantifies the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (antibonds). These interactions, evaluated using second-order perturbation theory, stabilize the molecule and are key to understanding hyperconjugation and resonance effects. uni-muenchen.denih.gov
The following table conceptualizes the output of an NBO analysis for a key interaction.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O (furan) | π(C=C) (furan) | High | Resonance within furan ring |
| π(C=C) (furan) | σ(C-C) (side chain) | Moderate | Hyperconjugation between ring and chain |
| LP(2) O (carbonyl) | σ*(C-C) (adjacent) | Moderate | Hyperconjugation from carbonyl oxygen |
Adsorption Energy and Surface Reaction Mechanism Studies
Molecular Dynamics Simulations
While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. su.se MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, using a force field to describe the interatomic interactions.
For this compound, MD simulations can be employed to:
Analyze Conformational Dynamics: To observe how the molecule flexes and changes its shape over time in a solvent, providing insight into its flexibility and the accessibility of different reactive sites.
Study Solvation: To model the arrangement of solvent molecules (e.g., water) around the solute and calculate properties like the free energy of solvation. su.se
Simulate Interactions with Surfaces or Macromolecules: MD can simulate the adsorption process of the molecule onto a catalyst surface or its binding to a biological receptor, assessing the stability of the resulting complex over time. jmaterenvironsci.complos.orgnih.gov The root-mean-square deviation (RMSD) of atomic positions is often monitored to confirm the stability of such complexes during the simulation. plos.org
MD simulations on furan derivatives have been used to study their behavior under various conditions, such as in aqueous solutions for hydrothermal carbonization or their adsorption on metal surfaces for corrosion inhibition. su.sejmaterenvironsci.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Processes
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of chemical compounds with their biological activities or environmental fate. canada.cadmu.dk These models are instrumental in predicting the potential environmental impact of chemicals, such as their persistence, bioaccumulation, and toxicity, thereby aiding in environmental risk assessment. canada.cadmu.dkrsc.org For emerging compounds like this compound, where extensive experimental data may be lacking, QSAR modeling offers a valuable approach to estimate their environmental behavior. canada.ca
Research into the environmental fate of furan derivatives has utilized QSAR to understand and predict their behavior. researchgate.netresearchgate.net While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of furan derivatives has been subject to such investigations. These studies provide insights into how the structural features of furan compounds, including the furan ring and its substituents, influence their environmental properties.
Research Findings from Furan Derivative QSAR Studies
Studies on furan derivatives have highlighted several key aspects of their potential environmental impact. For instance, QSAR models have been employed to predict the aquatic toxicity of various furan and thiophene (B33073) derivatives. qsardb.org One comparative QSAR analysis revealed that furan derivatives were generally twice as potent in terms of aquatic toxicity as their thiophene counterparts. qsardb.org
In the context of biodegradability, QSAR models are used to predict whether a chemical is readily biodegradable or persistent in the environment. europa.euresearchgate.netnih.gov These models often use molecular descriptors such as molecular weight, log P (octanol-water partition coefficient), and various topological and electronic parameters to make predictions. researchgate.net For furan derivatives, the presence of the furan ring and the nature of the side chains are critical determinants of their susceptibility to microbial degradation.
The following interactive table summarizes the general findings from QSAR studies on furan derivatives, which can be extrapolated to infer the potential environmental behavior of this compound.
| Environmental Process | Key QSAR Findings for Furan Derivatives | Implication for this compound |
| Aquatic Toxicity | Furan derivatives exhibit notable toxicity to aquatic organisms. researchgate.net The toxicity is influenced by the nature of substituents on the furan ring. | As a furan derivative, this compound is likely to exhibit some level of aquatic toxicity. |
| Biodegradation | The biodegradability of furan derivatives is variable and depends on the overall molecular structure. The furan ring itself can be a target for enzymatic attack, leading to degradation. | The biodegradability of this compound would depend on the accessibility of the furan ring and the pentanone chain to microbial enzymes. |
| Persistence | Models suggest that some furan derivatives are not expected to be persistent in water, air, sediment, or soil. canada.ca | It is plausible that this compound would also exhibit low persistence in the environment. |
| Bioaccumulation | Furan derivatives with low octanol-water partition coefficients (Kow) are not expected to significantly bioaccumulate. canada.ca | The bioaccumulation potential of this compound would be related to its specific Kow value. |
It is important to note that these are generalized findings for the class of furan derivatives. The specific environmental behavior of this compound would be determined by its unique combination of structural features and physicochemical properties. Further targeted QSAR studies on this specific compound are necessary for a more precise environmental risk assessment.
Natural Occurrence and Isolation from Complex Matrices
Formation and Isolation in Maillard Reaction Pathways
1-(2-Furyl)-2-pentanone is primarily known as a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the thermal processing of food. This reaction is responsible for the development of characteristic colors, aromas, and flavors in a wide array of cooked products.
The formation of furan (B31954) derivatives through the Maillard reaction is a multifaceted process involving the degradation of sugars. The specific precursors for this compound are not definitively established in the literature, but can be inferred from the formation of analogous compounds. The furan ring is typically derived from the degradation and cyclization of a pentose (B10789219) sugar, such as xylose or ribose, or from hexose (B10828440) sugars through more complex fragmentation pathways acs.orgnih.govoregonstate.edu. The 2-pentanone side chain likely originates from the interaction and condensation of reaction intermediates.
Studies on model systems provide insight into these pathways. For example, the reaction between cysteine and ribose has been shown to produce the related compound 1-(2-Furyl)-2-propanone wur.nl. Furthermore, research using labeled isotopes has demonstrated that both xylose and thiamin (vitamin B1) can act as carbon sources for the formation of 3-mercapto-2-pentanone (B1362483) and 2-mercapto-3-pentanone, highlighting the role of pentoses in forming the five-carbon chain researchgate.net. The Maillard reaction is highly dependent on conditions such as temperature, pH, and the specific precursors available researchgate.netscispace.comscielo.br. The formation of 2-furfural, a key intermediate for many furan derivatives, is favored at a lower pH, while fragmentation of the sugar skeleton is more prevalent at a pH of 7 or higher researchgate.netscispace.com.
Furan derivatives are significant contributors to the aroma of many thermally processed foods, particularly roasted coffee and cooked meats researchgate.netscielo.brinchem.org. While direct identification of this compound in food is not widely reported, its presence is plausible in matrices where similar compounds are found.
A study on blended coffee volatiles successfully identified the closely related compound 1-(2-Furyl)-2-propanone nih.gov. Other analyses of coffee have identified isomers such as 1-(2-Furanyl)-1-propanone and 1-(2-Furanyl)-1-pentanone (also known as 2-pentanoylfuran) nih.govmdpi.com. Similarly, 2-pentanoylfuran (B1584616) has been noted as a volatile component in the aroma of roast beef thegoodscentscompany.com. The presence of these related acylfurans in coffee and meat suggests these are likely environments for this compound.
Additionally, sulfur-containing analogues like 3-mercapto-2-pentanone are recognized as key aroma compounds in cooked beef, contributing to its characteristic meaty flavor scielo.br. The table below summarizes the detection of some related furan ketones in food products.
Table 1: Detection of Furan Ketones Structurally Related to this compound in Food Products
| Compound Name | Food Matrix | Reference |
|---|---|---|
| 1-(2-Furyl)-2-propanone | Blended Coffee | nih.gov |
| 1-(2-Furanyl)-1-pentanone (2-Pentanoylfuran) | Roast Beef, Coffee | mdpi.comthegoodscentscompany.com |
| 1-(2-Furanyl)-1-propanone | Coffee | nih.govmdpi.com |
| 3-Mercapto-2-pentanone | Cooked Beef | scielo.br |
| 4-[(2-Methyl-3-furyl)thio]-2-pentanone | Flavoring for meat products | inchem.orggoogle.com |
Precursor Compounds and Reaction Conditions
Strategies for Extraction and Enrichment from Natural Samples
The isolation and analysis of volatile compounds like this compound from complex food matrices require sensitive and selective extraction techniques. The primary method used for furan derivatives is headspace solid-phase microextraction (HS-SPME) followed by analysis with gas chromatography-mass spectrometry (GC-MS) nih.govmdpi.comnih.gov. This technique is effective for extracting volatile and semi-volatile compounds from the headspace above a sample, concentrating them onto a coated fiber.
The efficiency of the HS-SPME method depends on several parameters, which are optimized for the specific analytes and matrix. Key factors include the type of fiber coating, extraction temperature, and extraction time. For furan derivatives, fibers with a mixed coating, such as Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), are often employed due to their high affinity for a broad range of volatile compounds mdpi.com. To enhance the release of volatiles from the food matrix, a salting-out effect is often induced by adding a saturated sodium chloride (NaCl) solution to the sample mdpi.com. The sample is then typically equilibrated at a controlled temperature (e.g., 35-60°C) for a set time before the SPME fiber is exposed to the headspace to adsorb the analytes mdpi.comnih.gov. After extraction, the fiber is transferred to the hot injector of the GC, where the analytes are desorbed for separation and detection.
Other methods that have been successfully used for extracting related furan ketones from natural samples include solvent-assisted flavor evaporation (SAFE), liquid-liquid continuous extraction (LLCE), and hydrodistillation (HD).
Table 2: Common Strategies for Extraction and Enrichment of Furan Derivatives
| Technique | Key Parameters | Typical Application | Reference |
|---|---|---|---|
| HS-SPME-GC-MS | Fiber: CAR/PDMS or DVB/CAR/PDMS Sample Prep: Addition of saturated NaCl Equilibration: 35-60°C for 15-30 min | Volatiles in coffee, baby food, juice, canned fish | mdpi.comnih.gov |
| Solvent-Assisted Flavor Evaporation (SAFE) | High vacuum distillation at low temperatures | Aroma-active compounds in perilla leaf | oregonstate.edu |
| Liquid-Liquid Continuous Extraction (LLCE) | Continuous extraction with an immiscible solvent | Aroma-active compounds in perilla leaf | oregonstate.edu |
| Hydrodistillation (HD) | Distillation of sample with water | Aroma-active compounds in perilla leaf | oregonstate.edu |
Table of Mentioned Compounds
Environmental Fate and Biodegradation Research
Biodegradation Pathways and Microbial Transformation
The presence of microorganisms in soil and water is a primary driver for the breakdown of organic compounds. The biodegradation of 1-(2-Furyl)-2-pentanone would involve microbial enzymes that can attack the furan (B31954) ring and the pentanone side chain.
Both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions are important in determining the environmental fate of organic chemicals.
Aerobic Degradation: In the presence of oxygen, microorganisms are likely to completely mineralize furan-containing compounds to carbon dioxide and water. The degradation pathway would probably initiate with oxidation of the furan ring or the alkyl side chain. Complete degradation of various organic compounds, including those with complex structures like polyethylene (B3416737) glycols, has been observed under aerobic conditions. researchgate.net
Anaerobic Degradation: In the absence of oxygen, a different set of microbial processes would occur. Studies on the anaerobic degradation of sorbic acid have shown the formation of pentanone-2 as a byproduct, indicating that ketones are intermediates in anaerobic metabolic pathways. nih.gov One fermenting bacterium, strain AmSo1, was found to convert sorbic acid into acetate (B1210297) and butyrate. nih.gov This suggests that under anaerobic conditions, this compound could be transformed into simpler organic acids. While anaerobic degradation can be slower than aerobic processes, it is a crucial pathway in environments like sediments and sludge. researchgate.neteuropa.eu
Table 1: Potential Biodegradation Pathways of this compound
| Condition | Potential Pathway | Likely End Products | Supporting Evidence Context |
|---|---|---|---|
| Aerobic | Oxidative cleavage of the furan ring and/or side chain | CO₂, H₂O, Biomass | General principle for aerobic metabolism of organic compounds. researchgate.net |
| Anaerobic | Fermentative or reductive transformation of the furan ring and side chain | Acetate, Butyrate, other short-chain fatty acids, CO₂, Methane | Ketones are known intermediates in anaerobic pathways; related compounds are fermented to organic acids. nih.gov |
The transformation of this compound is dependent on the presence of specific microbial communities with the necessary enzymatic capabilities.
Fungi and bacteria are known to metabolize a wide range of organic compounds. For instance, fungi such as Rhizopus oryzae and Mucor hiemalis have demonstrated the ability to transform complex molecules like prenylated chalcones. nih.gov In food science, microbial activity is known to influence the profile of ketones and furans. researchgate.net During soy sauce fermentation, lactic acid bacteria and yeasts like Tetragenococcus halophilus and Zygosaccharomyces rouxii produce a variety of furan derivatives and ketones, indicating they possess metabolic pathways to synthesize and likely degrade these structures. researchgate.net Furthermore, specialized microbial consortia, including nitrifying bacteria, have been implicated in the biotransformation of complex industrial chemicals, highlighting the diverse metabolic potential within microbial ecosystems. nih.gov The degradation of this compound in the environment would thus rely on the presence and activity of such competent microbial populations.
Aerobic and Anaerobic Degradation
Environmental Persistence and Transformation Product Analysis
The environmental persistence of this compound is determined by the combined rates of biotic and abiotic degradation. Given its likely susceptibility to both biodegradation and photolysis, the compound is expected to have low to moderate persistence in most environments.
Analysis of potential transformation products is key to understanding the full environmental impact. Based on known chemical and biological pathways for related structures, several transformation products can be predicted.
From Biodegradation: Microbial action could cleave the furan ring to form linear dicarboxylic acids. A potential pathway analogous to the transformation of furfuryl alcohol could involve ring-opening to produce hydroxylated ketones, such as 1-hydroxy-2-pentanone (B1216695). researchgate.net Complete mineralization would ultimately yield CO₂.
From Photodegradation: Photolytic degradation would likely result in a complex mixture of smaller, oxidized molecules. The initial step might involve the formation of radical species from the cleavage of the ketone nih.gov or oxidation and opening of the furan ring. jfda-online.com
Table 3: Likely Transformation Products of this compound
| Degradation Pathway | Potential Intermediate Products | Final Products |
|---|---|---|
| Biodegradation (Aerobic) | Hydroxy-ketones, Dicarboxylic acids | CO₂, H₂O |
| Biodegradation (Anaerobic) | Short-chain fatty acids (e.g., acetate, butyrate) | CO₂, CH₄ |
| Photodegradation | Radical species, smaller oxidized fragments, linear aldehydes and acids | CO₂, H₂O |
Academic Applications and Future Research Perspectives
Biomass Valorization and Sustainable Chemistry
As the world seeks to transition from a petroleum-based economy, the valorization of biomass into fuels and chemicals has become a critical research frontier. 1-(2-Furyl)-2-pentanone, obtainable from lignocellulosic biomass, is a key player in this transition, embodying the principles of sustainable and green chemistry.
Feedstock for Biofuel Precursors and Extended-Chain Hydrocarbons
This compound is a pivotal intermediate in the production of advanced biofuels. The synthesis strategy often begins with furfural (B47365), a platform chemical derived from the acid-catalyzed dehydration of C5 sugars (like xylose) found in hemicellulose. gminsights.comechemi.commdpi.com The carbon chain of furfural is then extended through aldol (B89426) condensation with ketones. acs.org The reaction of furfural with pentanones (such as 2-pentanone or 3-pentanone) yields furanic ketones, including this compound and its isomers, which are precursors to long-chain hydrocarbons suitable for jet fuel and diesel. acs.orgdlr.de
| Reactant 1 | Reactant 2 | Condensation Product (Example) | Final Biofuel Product (Example) |
| Furfural | 2-Pentanone | This compound | C9 Alkanes |
| Furfural | 3-Pentanone | 1-(2-Furyl)-3-pentanone | 4-Methyl-nonane, 4-Methyl-octane |
| Furfural | Acetone (B3395972) | 4-(2-Furyl)-3-buten-2-one (B1221072) | C8 Alkanes |
| Furfural | Cyclopentanone | 2-(2-Furylmethylidene)cyclopentanone | C10 Alkanes |
Development of Heterogeneous Catalysts for Sustainable Production
The industrial viability of producing this compound and related biofuel precursors hinges on the development of efficient and reusable catalysts. Homogeneous acid or base catalysts, while effective, pose significant challenges in separation, recovery, and reactor corrosion. furious-project.eu Consequently, research has heavily focused on solid, or heterogeneous, catalysts which are more environmentally friendly and easier to integrate into continuous processes. gminsights.comfurious-project.eu
A range of heterogeneous catalysts has been explored for the aldol condensation of furfural with ketones. furious-project.eu These include:
Solid Base Catalysts : Materials like CaO and KF/Al₂O₃ have shown high activity for the condensation of furfural with 3-pentanone. dlr.de Mixed oxides, such as Mg-Al, are also effective and their catalytic performance can be tuned by adjusting their composition and rehydration levels. gminsights.comCurrent time information in Bangalore, IN.
Acid Catalysts : Solid acid catalysts, including various zeolites (H-ZSM-5, H-BEA, H-USY), have been successfully used, although base catalysis is often preferred to minimize side reactions like the oligomerization of furans. furious-project.eunih.gov
Bifunctional Catalysts : Catalysts possessing both acidic and basic sites can offer enhanced control over the reaction. Current time information in Bangalore, IN. For instance, potassium-modified MgAl-SBA-15 has been developed as an acid-base bifunctional catalyst for the aldol condensation of furfural and acetone under mild conditions. rsc.org
The goal is to design robust catalysts that provide high conversion of furfural and high selectivity towards the desired condensation product, such as this compound, under sustainable, solvent-free, or mild conditions. acs.orgdlr.de
Chemical Building Blocks for Specialty Chemicals
Beyond biofuels, this compound serves as a versatile platform molecule, or building block, for synthesizing a variety of higher-value specialty chemicals. Its furan (B31954) ring and ketone functional group allow for a wide range of chemical transformations.
Precursors for Pharmaceutical and Agrochemical Intermediates
The furan nucleus is a common structural motif in a wide array of pharmaceuticals and agrochemicals. studysmarter.co.uknumberanalytics.comnih.govijsrst.com Furan derivatives are known to be key intermediates in the synthesis of drugs with diverse biological activities, including antihypertensive and diuretic agents. ijsrst.com Given this precedent, furan-containing ketones like this compound are considered valuable precursors. nih.govontosight.ai While direct synthesis of a final drug product from this specific compound is not prominently documented, its role as a potential intermediate is recognized. For example, the closely related compound 1-(2-Furyl)-2-propanone is categorized by chemical suppliers as a pharmaceutical intermediate. echemi.com The bifunctional nature of these molecules allows for further chemical modification to build more complex, biologically active structures.
Synthesis of Advanced Polymeric Materials
The furan ring is a bio-based building block that is increasingly being incorporated into advanced polymers. researchgate.net Furan-based polymers, such as those derived from furfural and furfuryl alcohol, can exhibit desirable properties like high thermal stability and chemical resistance. gminsights.comnumberanalytics.com A significant application lies in the synthesis of furan-based polyesters and copolyesters, which are being developed as bio-based alternatives to petroleum-derived plastics like PET. rsc.org
This compound plays a role as a precursor in the synthesis of monomers for these polymers. Specifically, the catalytic hydrogenolysis of furfural and its derivatives can yield valuable pentanediols (e.g., 1,2-pentanediol (B41858) and 1,5-pentanediol). researchgate.net These diols are crucial monomers for producing bio-based polyesters. The pathway from furfural to these diols can proceed through a 1-hydroxy-2-pentanone (B1216695) intermediate, which is a hydrogenated form of this compound. researchgate.netcopernicus.org Therefore, this compound is a key intermediate connecting biomass-derived furfural to the building blocks for sustainable polymers.
Role in Atmospheric Chemistry and Combustion Science
As furan-based compounds like this compound are considered for widespread use as biofuels, understanding their environmental impact and combustion characteristics is crucial. researchgate.net Furanoids, the class of compounds to which this compound belongs, are known to be emitted from biomass burning and are highly reactive in the atmosphere. acs.orgcopernicus.org
The atmospheric chemistry of furanoids significantly influences air quality. acs.org They react rapidly with major atmospheric oxidants, particularly hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. acs.orgcopernicus.org These reactions can contribute substantially to the formation of secondary air pollutants, including ground-level ozone (O₃) and secondary organic aerosols (SOA). acs.orgnoaa.gov The oxidation of furans can lead to the formation of compounds like hydroxy-furanones and maleic anhydride (B1165640), which are key components of atmospheric aerosols. noaa.gov
From a combustion standpoint, furan-based fuels derived from precursors like this compound show interesting properties. dlr.de Research on furfural and its derivatives indicates they can be used as alternative fuels or octane (B31449) enhancers. researchgate.net Notably, the combustion of furanic fuels has been reported to produce less soot compared to conventional hydrocarbon fuels, which is a significant environmental advantage. dlr.de
Formation of Reactive Intermediates (e.g., Free Radicals)
In the realm of chemical reactions, this compound can be involved in processes that generate reactive intermediates, such as free radicals. libretexts.org Free radicals are atoms, molecules, or ions possessing an unpaired valence electron, which renders them highly chemically reactive. libretexts.org The formation of these species often involves the breaking of covalent bonds, a process that requires a significant input of energy. libretexts.org
Fuel Tracers and Additives Research
The unique chemical structure of furan derivatives like this compound makes them candidates for investigation in fuel-related research. While direct research on this compound as a fuel tracer is not extensively documented, the broader class of furan compounds is of interest in the development of biofuels and fuel additives. Furfural, a related compound, is a key platform chemical derived from biomass that can be converted into a variety of potential fuel components. researchgate.net
The study of how different compounds behave during combustion is critical for developing more efficient and cleaner fuels. Tracer compounds are added in small quantities to fuels to study combustion processes, and their chemical transformations can provide insights into the complex reactions occurring within an engine. The furan ring in this compound could potentially serve as a spectroscopic marker, allowing for its detection and the monitoring of its breakdown products during combustion.
Furthermore, research into furan-based compounds as fuel additives explores their potential to improve fuel properties, such as octane rating or lubricity. The investigation of how compounds like this compound and its derivatives perform under engine-relevant conditions is an area for future research. This could involve studying their combustion chemistry, their impact on engine performance and emissions, and their compatibility with existing fuel systems.
Biological Activity Investigations
Antimicrobial Efficacy Studies
Several studies have highlighted the potential of furan derivatives as antimicrobial agents. The essential oil of Perilla frutescens (L.) Britt., which contains 1-(2-furyl)-1-hexanone as a major component, has demonstrated antifungal activity against various plant pathogenic fungi. asianpubs.org This suggests that the furan moiety, in combination with a ketone functional group, may contribute to antimicrobial effects.
While specific studies on the antimicrobial efficacy of this compound are limited, research on similar compounds provides a basis for investigation. For example, extracts of Portulaca oleracea have shown inhibitory activity against antibiotic-resistant bacteria, and these extracts contain a variety of phytochemicals. ekb.eg The antimicrobial activity of plant extracts is often attributed to the presence of secondary metabolites, which can include furan-containing compounds. ekb.eg
Future research could involve screening this compound and its derivatives against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs). Such studies would help to elucidate the structure-activity relationships of furan-based ketones and their potential as lead compounds for the development of new antimicrobial agents.
Enzyme Inhibition Mechanisms
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. researchgate.net They are fundamental to many biological processes and are the basis for the mechanism of action of many drugs. pioneerpublisher.com Inhibition can be either reversible or irreversible. bgc.ac.in Reversible inhibitors bind to enzymes through non-covalent interactions and can dissociate from the enzyme, while irreversible inhibitors typically form strong covalent bonds with the enzyme. juniperpublishers.com
There are different modes of reversible inhibition, including competitive, uncompetitive, and noncompetitive inhibition, each characterized by how the inhibitor interacts with the enzyme and its substrate. sci-hub.se Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. sci-hub.se Uncompetitive inhibitors bind only to the enzyme-substrate complex. sci-hub.se Noncompetitive inhibitors bind to a site other than the active site, causing a conformational change that reduces the enzyme's activity. sci-hub.se
While there is no specific research detailing the enzyme inhibition mechanisms of this compound, its chemical structure suggests it could potentially interact with various enzymes. The furan ring and the ketone group could participate in binding interactions within an enzyme's active or allosteric site. Future research could investigate the potential of this compound to inhibit specific enzymes, determine the type of inhibition, and elucidate the molecular interactions responsible for the inhibitory effect.
Taste Modulation Properties
Recent research has explored the role of furan-containing compounds in taste modulation, particularly in the context of umami and kokumi taste enhancement. acs.org Umami is the savory taste associated with monosodium glutamate (B1630785) (MSG), while kokumi refers to a sensation of richness, body, and complexity. nih.gov
A study on the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, has led to the identification of novel taste-modulating compounds. acs.org In this research, a derivative of guanosine (B1672433) 5'-monophosphate, N²-((2-pentanon-1-yl)thiomethyl)-guanosine 5′-monophosphate, was synthesized and found to exhibit both kokumi and umami taste-modulating effects. acs.org This compound incorporates a structure related to this compound.
The sensory properties of furan derivatives are also recognized in the flavor and fragrance industry. For example, 2-pentanoylfuran (B1584616) is noted for its use as a flavoring agent. thegoodscentscompany.com Given that this compound is an isomer of 2-pentanoylfuran, it is plausible that it may also possess interesting taste properties or the ability to modulate the perception of other tastes. Further sensory evaluations and psychophysical investigations are needed to fully characterize the taste profile of this compound and its potential applications in the food industry.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis routes for 1-(2-Furyl)-2-pentanone?
- Methodology : Friedel-Crafts acylation is a common approach, using furan derivatives and pentanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternative methods include ketone functionalization via Grignard reactions or cross-coupling catalysis. Characterization of intermediates via TLC and GC-MS is critical to monitor reaction progression .
- Key Considerations : Optimize reaction temperature (typically 0–40°C) and stoichiometry to minimize side products like over-acylated furans. Use anhydrous conditions to prevent hydrolysis of acylating agents.
Q. How should this compound be purified post-synthesis?
- Methodology : Fractional distillation under reduced pressure (e.g., 50–100 Torr) is effective, leveraging boiling point data from analogous compounds (e.g., 1-(2-Furyl)-2-propanone boils at 219°C at atmospheric pressure; adjust based on predicted values for 2-pentanone derivatives) . Recrystallization from non-polar solvents (e.g., hexane) may improve purity if solid impurities persist.
- Validation : Confirm purity via GC-MS (>95%) and compare retention indices with NIST database entries for structurally similar ketones .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to identify furyl protons (δ 6.3–7.4 ppm) and ketone carbonyl signals (δ 200–210 ppm). Compare with computed spectra in PubChem or experimental data for 1-(2-Furyl)-2-propanone .
- IR : Detect C=O stretching (~1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹).
- GC-MS : Use polar columns (e.g., DB-Wax) with temperature ramps (40–240°C) for optimal separation .
Advanced Research Questions
Q. How can contradictory NMR data for this compound be resolved?
- Methodology :
- Variable Temperature NMR : Resolve dynamic effects (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and −40°C .
- 2D Experiments : HSQC and HMBC correlations clarify ambiguous assignments, particularly for overlapping furyl and alkyl protons.
- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (B3LYP/6-311+G(d,p)) .
Q. What computational models predict the reactivity of this compound in nucleophilic additions?
- Methodology :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the ketone group. Solvent effects (e.g., PCM models) improve accuracy for reactions in polar media.
- Transition State Analysis : Identify energy barriers for nucleophilic attack using QM/MM simulations, referencing analogous furyl ketones .
Q. How do thermodynamic interactions of this compound in binary mixtures inform solvent selection?
- Methodology : Measure excess molar volumes (Vᴱ) using densitometry. Positive Vᴱ values (e.g., in n-heptane mixtures) indicate weaker intermolecular interactions, while negative values (in polar solvents like 2-pentanone) suggest specific interactions (e.g., dipole-dipole) .
- Data Interpretation : Correlate Vᴱ trends with Hansen solubility parameters to optimize solvent systems for reactions or extractions .
Q. What strategies improve the synthesis of derivatives from this compound?
- Methodology :
- Reductive Amination : Use NaBH₃CN or H₂/Pd-C to convert the ketone to secondary amines. Monitor pH to avoid side reactions.
- Enolate Chemistry : Generate enolates with LDA or KHMDS for α-functionalization. Quench with electrophiles (e.g., alkyl halides) .
- Catalysis : Employ transition-metal catalysts (e.g., Pd) for cross-coupling reactions at the furyl ring, leveraging steric and electronic effects .
Notes on Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
